molecular formula C12H15NO B6170780 2-cyclobutyl-N-methylbenzamide CAS No. 2648956-80-1

2-cyclobutyl-N-methylbenzamide

Cat. No.: B6170780
CAS No.: 2648956-80-1
M. Wt: 189.3
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Description

2-Cyclobutyl-N-methylbenzamide is an organic compound with the molecular formula C16H19NO. . This compound is characterized by a cyclobutyl group attached to the nitrogen atom of the benzamide structure, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-N-methylbenzamide typically involves the reaction of cyclobutylamine with methyl benzoate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a catalyst

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or cyclobutyl derivatives

Scientific Research Applications

2-Cyclobutyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of 2-cyclobutyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • N-Cyclobutyl-2-methylbenzamide
  • Cyclobutylcarbamic acid methyl ester
  • Cyclobutylamine derivatives

Comparison: 2-Cyclobutyl-N-methylbenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and interactions with biological targets. These differences make it a valuable compound for various research and industrial applications .

Properties

CAS No.

2648956-80-1

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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